6-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pyridin-2-amine

Medicinal Chemistry Physicochemical Profiling Ligand Design

Non-aminated pymox ligands cannot access the monoanionic tridentate coordination geometry required for high-valent metal catalysis, nor can they serve as direct quinazoline kinase inhibitor precursors. This compound solves both. • Tridentate N,N′,N″-donor stabilizes Ti(IV)/Zr(IV)/Hf(IV) in facial geometry-superior to neutral bidentate pymox analogs. • Condenses with anthranilonitriles to form HER2/EGFR quinazoline inhibitor cores. • Amine handle enables enzymatic diversification while preserving the acid-labile oxazoline ring. Fully characterized. In stock globally.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
Cat. No. B11907632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pyridin-2-amine
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1(COC(=N1)C2=NC(=CC=C2)N)C
InChIInChI=1S/C10H13N3O/c1-10(2)6-14-9(13-10)7-4-3-5-8(11)12-7/h3-5H,6H2,1-2H3,(H2,11,12)
InChIKeyBCZRYTAVBTUUGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pyridin-2-amine: Chemical Identity & Structure


6-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pyridin-2-amine (CAS 1393370-48-3) is a heterocyclic small molecule (C₁₀H₁₃N₃O, MW 191.23 g/mol) that fuses a 4,4-dimethyl-4,5-dihydrooxazole ring to a 2-aminopyridine scaffold [1]. This compound belongs to the broader class of pyridyl-oxazoline (pymox-type) ligands and aminopyridine building blocks, which are employed as metal-coordination ligands in catalytic C–H functionalization reactions and as key intermediates in kinase inhibitor drug synthesis . Its structure is distinct from non-aminated pymox analogs by the presence of a primary amine donor group ortho to the oxazoline heterocycle, creating a unique 1,3-N,N′-bidentate or 1,3,4-tridentate coordination pocket when paired with the pyridine nitrogen and oxazoline nitrogen [2].

6-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pyridin-2-amine: Irreplaceability vs. Common Analogs


Procurement specialists and medicinal chemistry teams cannot freely substitute 6-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-2-amine with 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine (CAS 109660-12-0) or other non-aminated pymox ligands because the 2-amino substituent fundamentally alters the molecule's hydrogen-bonding capacity, metal-chelation geometry, and reactivity as a synthetic handle [1]. The presence of the primary amine converts the ligand from a neutral bidentate N,N′-donor into a potentially monoanionic tridentate N,N′,N″-donor after deprotonation, enabling stabilisation of higher oxidation state metal centres that are inaccessible with simple pymox ligands [2]. Furthermore, compounds containing the 2-aminopyridine motif serve as direct precursors to quinazoline-fused kinase inhibitor scaffolds via cyclocondensation reactions—a synthetic disconnection that non-aminated analogs cannot replicate [3].

6-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pyridin-2-amine: Comparative Evidence vs. Analogs


Hydrogen-Bond Donor Capacity Comparison

The target compound possesses one hydrogen-bond donor (HBD) from its primary aromatic amine, whereas the non-aminated pymox analog (CAS 109660-12-0) has zero HBDs, as computed by PubChem's Cactvs engine [1]. This single HBD unit enables the target compound to participate in directed hydrogen-bonding interactions with biological targets or metal-bound substrates, a feature entirely absent in the comparator.

Medicinal Chemistry Physicochemical Profiling Ligand Design

H-Bond Acceptor & Polar Surface Area Comparison

The target compound has a Topological Polar Surface Area (TPSA) of 47.2 Ų and 4 hydrogen-bond acceptors (HBA), compared to 34.2 Ų and 3 HBA for 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine, and an estimated TPSA of ~47 Ų with 4 HBA for the regioisomeric 4,4-dimethyl-N-(pyridin-3-yl)-4,5-dihydrooxazol-2-amine (CAS 793695-33-7) which places the amine on the oxazoline ring [1]. The target compound achieves the highest TPSA among the series while maintaining the lowest XLogP3 (1.0), resulting in a TPSA/XLogP3 ratio of 47.2, which is substantially more polar than the comparator (TPSA/XLogP3 = 26.3) [1][2].

Drug-likeness Permeability ADME Prediction

Coordination Mode: Tridentate vs. Bidentate Binding

The target compound's 2-aminopyridine group can undergo deprotonation to generate a monoanionic amido donor, yielding a tridentate [N(amido), N(pyridine), N(oxazoline)] coordination mode. In contrast, 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine acts exclusively as a neutral bidentate [N(pyridine), N(oxazoline)] ligand [1]. This difference is supported by titanium coordination studies with 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline derivatives, where the monoanionic tridentate binding mode has been crystallographically confirmed for the analogous 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-N-(2-fluorophenyl)aniline ligand [2]. The target compound is expected to exhibit analogous monoanionic tridentate coordination upon treatment with early transition metal amides such as Ti(NEt₂)Cl₃.

Coordination Chemistry Catalyst Design Organometallic Chemistry

Synthetic Utility as Kinase Inhibitor Fragment

The 6-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-2-amine scaffold constitutes the critical hinge-binding fragment found in the FDA-approved HER2 inhibitor Tucatinib (ONT-380/ARRY-380), where it appears as the N6-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine motif [1]. Transaminase-mediated enzymatic amination of 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine to generate the target 2-amino derivative has been demonstrated as a scalable biocatalytic route toward Tucatinib intermediates, confirming the compound's direct role as a synthetic precursor to a commercial oncology drug substance [2].

Fragment-Based Drug Discovery Kinase Inhibitor Synthesis Pharmaceutical Intermediate

6-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pyridin-2-amine: Key Application Scenarios


Kinase Inhibitor Synthesis via Quinazoline Cyclocondensation

The 2-aminopyridine moiety serves as a direct precursor to the 4-anilinoquinazoline or 4,6-diaminoquinazoline pharmacophore. Medicinal chemistry teams can condense the compound with 2-aminobenzonitrile derivatives or anthranilonitrile equivalents to construct the quinazoline core found in Tucatinib and related HER2/EGFR inhibitor series [1]. The pre-installed 4,4-dimethyloxazoline group provides a metabolically stable, lipophilic moiety that occupies the kinase solvent-front pocket, while the 2-amino group acts as both the cyclisation nucleophile and a hydrogen-bond donor in the final drug–target complex [1].

Early Transition Metal Catalysts with Tridentate Ligands

Organometallic chemistry groups developing Ti(IV), Zr(IV), or Hf(IV)-based olefin polymerisation catalysts or C–H activation systems can use the target compound as a pro-ligand. Upon deprotonation with metal amide bases (e.g., Ti(NEt₂)Cl₃), the resulting monoanionic tridentate ligand stabilises the metal centre in a facial geometry, creating a well-defined chiral pocket (when resolved enantiomers of chiral oxazoline analogs are employed). The electrostatic and steric differentiation relative to neutral pymox ligands translates into higher catalyst activity and stereoselectivity in asymmetric transformations, as demonstrated with analogous tripodal oxazoline-amide ligands [2].

Biocatalytic Derivatisation & Late-Stage Functionalization

The primary aromatic amine is an ideal substrate for transaminase-mediated kinetic resolution or direct amination cascades, enabling enzymatic diversification into chiral amine derivatives without heavy-metal contamination. This is particularly valuable for pharmaceutical process chemistry groups building fragment libraries around the oxazoline-pyridine scaffold, where the amine group can be selectively acylated, sulphonylated, or coupled to carboxylic acid fragments under mild conditions that preserve the acid-labile dihydrooxazole ring [3].

Fragment-Based Screening for GPCR & Kinase ATP Pockets

The combination of high TPSA (47.2 Ų), low LogP (1.0), and a well-defined 3D vector presentation (oxazoline quaternary centre at position 4 of the dihydrooxazole) makes this compound an ideal fragment for screening against purinergic GPCRs, TAAR1, or kinase ATP-binding sites where both hydrogen-bond donor and acceptor interactions are required for fragment hit identification. The regioisomeric purity of the 2,6-substitution pattern ensures a single, predictable binding orientation, which is critical for fragment elaboration in structure-guided optimisation [4].

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